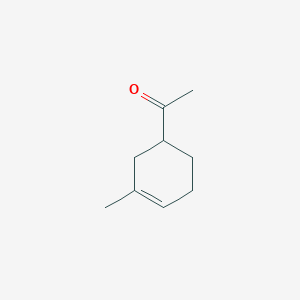
1-(3-methylcyclohex-3-enyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-methylcyclohex-3-enyl)ethanone is an organic compound with the molecular formula C9H14O It is a ketone derivative characterized by a cyclohexene ring substituted with a methyl group and an ethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3-methylcyclohex-3-enyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 3-methylcyclohex-3-en-1-ol with an oxidizing agent such as pyridinium chlorochromate (PCC) to yield the desired ketone. Another method includes the Friedel-Crafts acylation of 3-methylcyclohexene with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-methylcyclohex-3-enyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon, with reagents like Grignard reagents to form tertiary alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, in solvents like ethanol or ether.
Substitution: Grignard reagents, in dry ether or tetrahydrofuran (THF).
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Tertiary alcohols.
Aplicaciones Científicas De Investigación
1-(3-methylcyclohex-3-enyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 1-(3-methylcyclohex-3-enyl)ethanone involves its interaction with various molecular targets. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the electrophilic carbonyl carbon. This interaction can lead to the formation of new chemical bonds and the generation of different products. The compound’s reactivity is influenced by the presence of the cyclohexene ring and the methyl group, which can affect its electronic and steric properties.
Comparación Con Compuestos Similares
1-(3-methylcyclohex-3-enyl)ethanone can be compared with other similar compounds, such as:
1-(4-Methylcyclohex-3-en-1-yl)ethan-1-one: Similar structure but with the methyl group at a different position on the cyclohexene ring.
1-(1-Cyclohexen-1-yl)ethanone: Lacks the methyl group, resulting in different chemical properties and reactivity.
Uniqueness: The presence of the methyl group at the 3-position of the cyclohexene ring in this compound imparts unique electronic and steric effects, influencing its reactivity and making it distinct from other similar compounds.
Propiedades
Número CAS |
41723-53-9 |
|---|---|
Fórmula molecular |
C9H14O |
Peso molecular |
138.21 g/mol |
Nombre IUPAC |
1-(3-methylcyclohex-3-en-1-yl)ethanone |
InChI |
InChI=1S/C9H14O/c1-7-4-3-5-9(6-7)8(2)10/h4,9H,3,5-6H2,1-2H3 |
Clave InChI |
CJERZJTXBLMROX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCCC(C1)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















